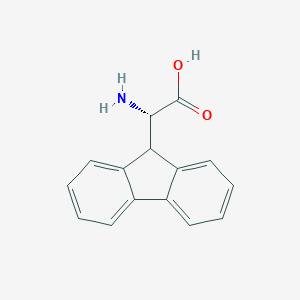
2-(9-Fluorenyl)glycine
Vue d'ensemble
Description
2-(9-Fluorenyl)glycine, also known as Fmoc-Gly-OH, is a derivative of glycine that is widely used in the field of peptide synthesis. It is commonly used as a protecting group for the amino group of various amino acids, which allows for the selective deprotection of the N-terminal amino acid during peptide synthesis. In addition, Fmoc-Gly-OH has been shown to have various biochemical and physiological effects, making it a valuable tool for scientific research.
Mécanisme D'action
The mechanism of action of 2-(9-Fluorenyl)glycine is not fully understood, but it is thought to involve the formation of stable complexes with various proteins and enzymes. These complexes can modulate the activity of these proteins and enzymes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of proteases, the modulation of enzyme activity, and the induction of apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(9-Fluorenyl)glycine in lab experiments is its ability to selectively protect the N-terminal amino acid during peptide synthesis. This allows for the synthesis of complex peptides that would otherwise be difficult to obtain. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and purification.
Orientations Futures
There are several future directions for the use of 2-(9-Fluorenyl)glycine in scientific research. One potential direction is the development of novel this compound derivatives with improved properties, such as increased stability or enhanced bioactivity. Another potential direction is the use of this compound in the synthesis of peptide-based therapeutics for various diseases. Finally, the use of this compound in the development of new diagnostic tools, such as biosensors, is also an area of active research.
Méthodes De Synthèse
The synthesis of 2-(9-Fluorenyl)glycine typically involves the reaction of glycine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as triethylamine. This reaction results in the formation of this compound, which can be purified by column chromatography.
Applications De Recherche Scientifique
2-(9-Fluorenyl)glycine is commonly used in peptide synthesis as a protecting group for the N-terminal amino acid. This allows for the selective deprotection of the N-terminal amino acid during peptide synthesis, which is essential for the synthesis of complex peptides. In addition, this compound has been shown to have various biochemical and physiological effects, making it a valuable tool for scientific research.
Propriétés
IUPAC Name |
(2S)-2-amino-2-(9H-fluoren-9-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-14(15(17)18)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H,16H2,(H,17,18)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYSELKAMGOUDG-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935159 | |
| Record name | Amino(9H-fluoren-9-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155172-78-4 | |
| Record name | 2-(9-Fluorenyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155172784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amino(9H-fluoren-9-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





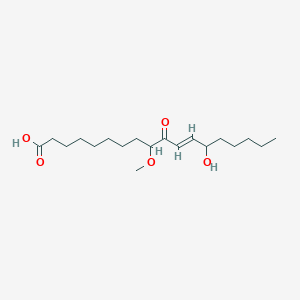

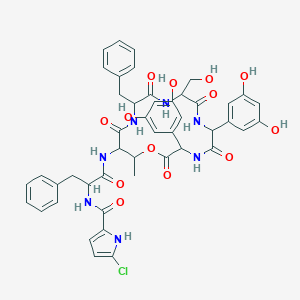
![Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B235796.png)

![(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B235845.png)
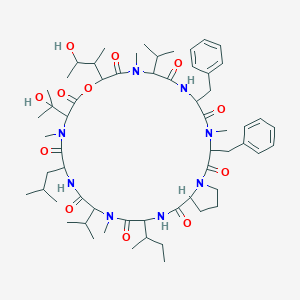
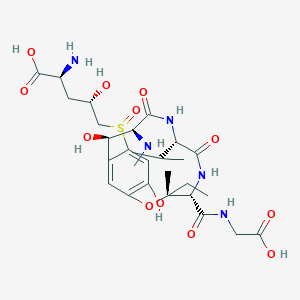

![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)

![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)